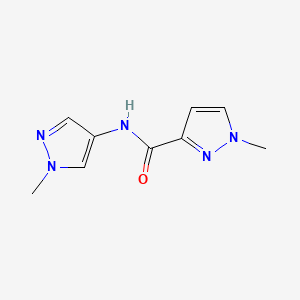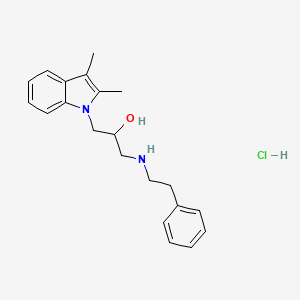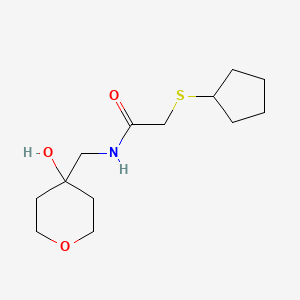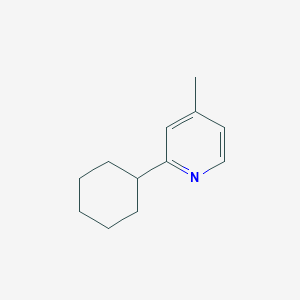
4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-methylphenyl)-4-chloro-3-methylbenzenesulfonamide and has the chemical formula C14H14ClNO2S.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammatory and pain pathways. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has significant biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide in lab experiments is its low toxicity profile. This compound has been shown to have minimal side effects and can be used in various in vitro and in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Another potential direction is the use of this compound in the development of new anti-inflammatory and analgesic drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is a promising compound that has gained significant attention in scientific research. This compound has potential applications in various fields and has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The synthesis method for this compound has been optimized, and further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yields. This method has been reported in several scientific journals and has been optimized for the synthesis of this compound.
Applications De Recherche Scientifique
4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been studied extensively for its potential applications in various fields. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has been used in the development of new drugs for the treatment of various diseases such as arthritis, cancer, and neuropathic pain.
Propriétés
IUPAC Name |
4-chloro-3-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-5-3-4-6-14(10)16-19(17,18)12-7-8-13(15)11(2)9-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTKHFAMIQNOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methyl-N-(2-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)


![tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B2893764.png)
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2893766.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2893767.png)
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2893770.png)